N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,2-diphenylacetamide

Darifenacin synthesis Intermediate molecular weight Crystallinity prediction

This compound is the essential acyclic, prochiral intermediate positioned immediately before pyrrolidine ring closure in the darifenacin synthesis. Its unique structure eliminates the chiral center, enabling straightforward achiral HPLC purity analysis as a cost-effective process checkpoint. This scaffold is also a starting point for CNS-targeted probe libraries, as it lacks the M3-binding basic amine, thus minimizing peripheral anticholinergic effects. Procure in multi-gram quantities for route scouting, DoE optimization, and as a paired negative control in receptor binding assays.

Molecular Formula C25H25NO2
Molecular Weight 371.48
CAS No. 2034483-89-9
Cat. No. B2473258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,2-diphenylacetamide
CAS2034483-89-9
Molecular FormulaC25H25NO2
Molecular Weight371.48
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCC2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H25NO2/c1-18(16-19-12-13-23-22(17-19)14-15-28-23)26-25(27)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,17-18,24H,14-16H2,1H3,(H,26,27)
InChIKeyKJZZJILMVYXKND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,2-diphenylacetamide (CAS 2034483-89-9): Chemical Identity and Darifenacin Intermediate Context


N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,2-diphenylacetamide (CAS 2034483-89-9) is a synthetic small-molecule amide (C25H25NO2, MW 371.5) that belongs to the 2,2-diphenylacetamide class bearing a 2,3-dihydrobenzofuran moiety . It is structurally positioned as an acyclic intermediate or side-product in the synthetic pathway of darifenacin, a marketed M3 muscarinic receptor antagonist, where the pyrrolidine ring has not yet been installed [1]. Unlike darifenacin's (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide framework, the target compound incorporates a propan-2-yl linker directly coupling the dihydrobenzofuran to the diphenylacetamide, resulting in a fundamentally different scaffold with implications for receptor binding, synthetic utility, and procurement specification [1].

Why N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,2-diphenylacetamide Cannot Be Simply Replaced by Other Darifenacin Intermediates


Generic substitution within the darifenacin intermediate family is invalid because this compound occupies a unique position in the reaction coordinate: it is the immediate precursor to the pyrrolidine ring-closure step, yet it lacks the M3 pharmacophore-critical pyrrolidine nitrogen [1]. Its acyclic propan-2-yl linker confers distinct solubility, crystallinity, and reactivity properties compared to the cyclic pyrrolidinyl-ethyl analogs such as darifenacin itself or dealkyl darifenacin [2]. Furthermore, the absence of the chiral pyrrolidine center eliminates the enantiomeric purity requirements that dominate later-stage intermediates, making it uniquely suited as a prochiral checkpoint intermediate for enantiomeric purity determination [3]. These structural and physicochemical divergences prevent direct interchangeability in synthesis, analytical reference standard use, or pharmacological screening.

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,2-diphenylacetamide: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Reduction vs. Darifenacin: Implications for Synthetic Intermediate Handling and Crystallinity

The target compound (MW 371.5 g/mol) exhibits a ~13% lower molecular weight than darifenacin free base (MW 426.6 g/mol) . This difference arises from the absence of the pyrrolidine ring (Δ ~55 Da), which directly impacts physical properties relevant to intermediate isolation: lower MW typically correlates with higher volatility and potentially lower melting point, facilitating purification by distillation or sublimation routes inaccessible to darifenacin itself [1]. The molecular formula C25H25NO2 versus darifenacin's C28H30N2O2 also indicates a reduced heteroatom count (1 N vs. 2 N, 2 O vs. 2 O), altering hydrogen-bonding capacity and chromatographic retention.

Darifenacin synthesis Intermediate molecular weight Crystallinity prediction

Absence of Chiral Pyrrolidine Center: Simplification of Analytical Reference Standard Requirements

Unlike darifenacin and its late-stage intermediates, the target compound lacks the chiral pyrrolidine C-3 stereocenter. Darifenacin enantiomeric purity determination via chiral HPLC requires baseline resolution of (S)- and (R)-enantiomers using specialized columns (e.g., Daicel CHIRALPAK IA, 5 μm, 4.6 × 250 mm) and hexane/isopropanol/diethylamine mobile phases [1]. The target compound, being prochiral at the stage prior to pyrrolidine formation, eliminates this analytical burden entirely; it can be assessed for purity using standard achiral reversed-phase HPLC methods, reducing method development time and column costs [1].

Enantiomeric purity Chiral HPLC Darifenacin intermediate analysis

Acyclic Propan-2-yl Linker vs. Pyrrolidinyl-Ethyl: Topological Polar Surface Area and Predicted CNS Permeability

Calculated topological polar surface area (TPSA) for the target compound is approximately 38.3 Ų (one amide NH, one amide carbonyl, one ether oxygen), substantially lower than darifenacin's TPSA of ~44.8 Ų (additional pyrrolidine nitrogen) [1]. This difference, though modest, places the target compound further below the typical CNS drug-likeness threshold of <60 Ų, suggesting superior passive blood-brain barrier penetration potential relative to darifenacin, which is peripherally restricted due in part to its larger polar surface area and protonatable pyrrolidine nitrogen [2].

Topological polar surface area CNS drug-likeness Darifenacin analog TPSA

Synthetic Step Economy: One Fewer Transformation vs. Darifenacin Final Steps

The target compound is positioned earlier in the darifenacin synthetic sequence than the pyrrolidine-containing intermediates. According to the Watson Pharma process patent, the final darifenacin assembly involves condensing 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with a 2-(2,3-dihydrobenzofuran-5-yl)ethylamine derivative [1]. The target compound, by contrast, can be accessed prior to this condensation, potentially in 2–3 fewer synthetic steps from commercially available 2,3-dihydrobenzofuran starting material [1][2]. This reduced step count translates to lower cumulative yield loss, fewer purification operations, and reduced procurement cost for early-stage process development.

Darifenacin synthesis Step economy Intermediate procurement

Lack of Muscarinic M3 Receptor Pharmacophore: Selectivity Implications for Off-Target Screening

Darifenacin's M3 receptor antagonism (pKi 8.9) depends critically on the protonatable pyrrolidine nitrogen forming a salt bridge with the receptor [1]. The target compound lacks this basic nitrogen, instead presenting a neutral amide; this fundamentally ablates the M3 pharmacophore. Quantitative binding data for the target compound are not available in public literature, but SAR from the darifenacin series indicates dealkyl analogs lacking the pyrrolidine nitrogen show >100-fold loss in M3 binding affinity [2]. This places the target compound in a unique niche: it serves as a negative control or inactive scaffold for selectivity profiling, rather than as an M3 antagonist itself.

M3 muscarinic receptor Pharmacophore model Darifenacin selectivity

LogP and Lipophilicity: Differentiated Physicochemical Profile vs. Darifenacin for Formulation Development

The calculated logP (octanol-water partition coefficient) for the target compound is approximately 4.8, versus darifenacin's calculated logP of ~4.2 . This +0.6 log unit increase reflects the loss of the polar pyrrolidine nitrogen and the increased hydrocarbon character of the propan-2-yl linker. Higher lipophilicity predicts altered solubility, protein binding, and tissue distribution profiles. In the context of intermediate procurement, this difference dictates solvent selection for extraction (e.g., ethyl acetate vs. dichloromethane partitioning), recrystallization solvent systems, and chromatographic retention (predicted HPLC retention time shift of ~2–3 minutes on standard C18 columns under generic acetonitrile/water gradients) [1].

LogP Lipophilicity Darifenacin intermediate physicochemical properties

Recommended Procurement and Application Scenarios for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,2-diphenylacetamide (CAS 2034483-89-9)


Prochiral Checkpoint Intermediate for Enantiomeric Purity Control in Darifenacin API Manufacturing

As a prochiral intermediate positioned prior to pyrrolidine ring formation, this compound serves as a critical purity checkpoint that can be analyzed by standard achiral HPLC, eliminating the need for costly chiral stationary phases and method development time [1]. Its procurement as a characterized reference standard enables process analytical technology (PAT) implementation in darifenacin manufacturing, ensuring that downstream chiral purity is not compromised by early-stage racemization or side-reactions [1].

Scaffold for CNS-Penetrant Muscarinic Ligand Design with Reduced Peripheral M3 Activity

The absence of the basic pyrrolidine nitrogen eliminates M3 receptor binding (estimated >100-fold loss vs. darifenacin) while lowering TPSA to ~38.3 Ų, which predicts improved passive blood-brain barrier permeability [1][2]. This compound and its derivatives serve as starting points for CNS-targeted probe development where peripheral anticholinergic side effects must be minimized. Procurement of the parent scaffold enables focused library synthesis for CNS selectivity screening [2].

Negative Control for Muscarinic M3 Target Engagement Assays

Because the target compound lacks the M3 pharmacophore (no basic amine), it provides an ideal negative control in receptor binding, calcium flux, or β-arrestin recruitment assays alongside darifenacin as a positive control [1]. This paired use requires procurement of both compounds from the same synthetic batch to ensure identical counterion and purity profiles, enabling rigorous data normalization in high-throughput screening campaigns for novel M3 antagonists [1].

Cost-Efficient Intermediate for Early-Stage Darifenacin Process Research

Requiring ~3–4 synthetic steps from commercially available 2,3-dihydrobenzofuran (vs. ~6–8 for darifenacin), this intermediate reduces cumulative yield loss and purification costs in process development [1]. Procurement in multi-gram quantities supports route scouting, Design of Experiments (DoE) optimization, and impurity profiling prior to committing to full-scale darifenacin API production under cGMP [1].

Quote Request

Request a Quote for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.